N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide
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Overview
Description
The compound “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide” is a complex organic molecule. It contains a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a phenoxyacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the cyclopropane ring might undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) could be used to study these properties .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds Development
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide and related compounds are pivotal in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry for their diverse biological activities. For instance, the reaction of cyanoselenoacetamide with hydrogen sulfide forms compounds that can further produce thiazoles and tetrahydroisoquinoline derivatives. These synthetic pathways are critical for developing compounds with potential pharmacological activities (Dyachenko & Vovk, 2013).
Catalytic Processes and Compound Synthesis
Copper-catalyzed processes, such as the Chan-Lam cyclopropylation, utilize cyclopropane-containing compounds to produce cyclopropyl aryl ethers and cyclopropyl amine derivatives. This method is notable for its operational convenience and the synthesis of compounds with a range of functional groups, highlighting the versatility of cyclopropane derivatives in medicinal chemistry (Derosa et al., 2018).
Anticancer and Biological Activities
Research into the synthesis and evaluation of indenoisoquinoline topoisomerase I inhibitors, featuring nitrogen heterocycles appended to the lactam side chain, demonstrates the significant potential of tetrahydroisoquinoline derivatives in cancer therapy. These compounds have been evaluated for their cytotoxicity and topoisomerase I inhibitory activity, indicating their valuable contribution to anticancer drug development (Nagarajan et al., 2006).
ABCB1 Inhibitors Development
Derivatives of tetrahydroisoquinoline have been studied for their ability to inhibit ABCB1 activity, demonstrating significant potential in overcoming drug resistance. The exploration of different basic side-chains attached to a phenoxy moiety underscores the importance of structural variations in enhancing biological properties and developing more effective ABCB1 inhibitors (Colabufo et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-20(14-26-19-4-2-1-3-5-19)22-18-9-8-15-10-11-23(13-17(15)12-18)21(25)16-6-7-16/h1-5,8-9,12,16H,6-7,10-11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABXETXRVKLLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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